N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The presence of the benzothiazole moiety in its structure contributes to its significant pharmacological potential.
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in prostaglandin synthesis . The downstream effects include a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound inhibits the activity of COX-2, thereby reducing inflammation and pain . Additionally, it has been shown to interact with various biomolecules, such as phospholipase A2, which is involved in the release of arachidonic acid from cell membrane phospholipids .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in regulating immune response and inflammation . Furthermore, it affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can inhibit the activity of phospholipase A2, reducing the availability of arachidonic acid for prostaglandin synthesis . These interactions result in decreased inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects over time, although its potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can cause toxicity, including gastrointestinal irritation and liver damage . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as prostaglandins and leukotrienes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, which allows it to readily cross cell membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often involve the use of solvents like dioxane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 6-chlorobenzo[d]thiazol-2-yl group enhances its anti-inflammatory activity compared to other similar compounds .
Properties
IUPAC Name |
N-[4-[3-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-13-6-8-15-16(10-13)29-20(23-15)24-17(26)9-7-14-11-28-19(22-14)25-18(27)12-4-2-1-3-5-12/h1-6,8,10-11H,7,9H2,(H,22,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDCOSYLDYGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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